3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often work by interacting with their targets and causing changes in the cellular environment . For example, some compounds can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
For instance, some compounds can inhibit the activity of certain enzymes, disrupting the normal functioning of biochemical pathways and leading to various downstream effects .
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular functions .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Biological Activity
3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1159976-34-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring substituted with an amino group and a tert-butyl ester group, which may influence its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds derived from similar piperidine frameworks have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range. Notably, some derivatives displayed a selective cytotoxicity profile, effectively inhibiting cancer cells while sparing normal cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. For example, studies have reported that certain derivatives can significantly increase caspase activity in treated cancer cells, suggesting an apoptotic mechanism .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance:
- Gram-positive Bacteria : Some derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Study on Anticancer Efficacy
A pharmacological study evaluated a series of piperidine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vivo using mouse models inoculated with MDA-MB-231 cells. The treatment led to a significant reduction in metastatic nodules compared to control groups .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
Compound B | MCF-7 | 11.73 | Cell cycle arrest |
Pharmacodynamics
In another study, the pharmacodynamics of similar compounds were assessed in BALB/c nude mice models. The findings revealed that treatment with these compounds resulted in reduced tumor size and weight compared to untreated controls, indicating their potential as therapeutic agents against breast cancer .
Properties
IUPAC Name |
tert-butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLNRTXRVGABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670760 | |
Record name | tert-Butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-34-7 | |
Record name | 1,1-Dimethylethyl 3-[(4-aminophenyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.